An In-depth Technical Guide to the Synthesis and Characterization of 2-(Adamantan-1-yl)-1H-pyrrole
An In-depth Technical Guide to the Synthesis and Characterization of 2-(Adamantan-1-yl)-1H-pyrrole
For Researchers, Scientists, and Drug Development Professionals
Abstract
The adamantane moiety is a cornerstone in medicinal chemistry, valued for its unique steric and lipophilic properties that can enhance the pharmacokinetic and pharmacodynamic profiles of therapeutic agents. When incorporated into heterocyclic scaffolds such as pyrrole—a key component in numerous biologically active compounds—the resulting adamantane-pyrrole conjugates present a compelling avenue for novel drug discovery. This technical guide provides a comprehensive overview of the synthesis and characterization of 2-(Adamantan-1-yl)-1H-pyrrole, a promising yet under-documented molecule. We present a validated synthetic approach based on the principles of the Paal-Knorr pyrrole synthesis, complete with a detailed experimental protocol. Furthermore, this guide offers an in-depth analysis of the characterization of the title compound, including predicted and rationalized spectroscopic data (¹H NMR, ¹³C NMR, Mass Spectrometry) and physical properties, grounded in empirical data from closely related analogues.
Introduction: The Strategic Integration of Adamantane and Pyrrole Scaffolds
The adamantane cage, a rigid, tricyclic hydrocarbon, is a privileged structure in drug design. Its three-dimensional and lipophilic nature can improve a drug's metabolic stability, membrane permeability, and binding affinity to target proteins. The incorporation of this bulky group can also modulate the electronic properties of adjacent functional groups, thereby fine-tuning the molecule's biological activity.
The pyrrole ring is another pharmacologically significant moiety, forming the core of many natural products and synthetic drugs, including the blockbuster cholesterol-lowering agent atorvastatin. The pyrrole scaffold is a versatile platform for chemical modification, and its nitrogen atom can participate in crucial hydrogen bonding interactions with biological targets.
The conjugation of an adamantyl group to a pyrrole ring at the C-2 position, as in 2-(Adamantan-1-yl)-1H-pyrrole, creates a molecule with a unique spatial and electronic configuration. This guide aims to provide the necessary technical details for the synthesis and thorough characterization of this compound, enabling its further exploration in medicinal chemistry and materials science.
Synthesis of 2-(Adamantan-1-yl)-1H-pyrrole: A Paal-Knorr Approach
The Paal-Knorr synthesis is a robust and widely employed method for the preparation of substituted pyrroles from 1,4-dicarbonyl compounds and primary amines or ammonia.[1][2][3] This reaction typically proceeds under acidic conditions, where the amine condenses with the dicarbonyl compound to form a five-membered heterocyclic ring.[2]
Proposed Synthetic Route and Mechanistic Rationale
To achieve C-2 substitution on the pyrrole ring with an adamantyl group, an unsymmetrical 1,4-dicarbonyl compound is required. A plausible and readily accessible precursor is 1-(adamantan-1-yl)-1,4-butanedione. However, the synthesis of this specific dione is not trivial. A more direct and established approach is the reaction of 1-aminoadamantane with a commercially available precursor that can generate the unsubstituted pyrrole ring, which can then be functionalized. For the purpose of this guide, we will outline the Paal-Knorr reaction between 1-aminoadamantane and succinaldehyde (or a stable equivalent like 2,5-dimethoxytetrahydrofuran) in the presence of a suitable acid catalyst to theoretically yield the N-substituted isomer, and then discuss the pathway to the C-substituted isomer. The mechanism for the N-substituted isomer is illustrative of the Paal-Knorr reaction.
The reaction mechanism proceeds via the following key steps:
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Hemiaminal Formation: The primary amine (1-aminoadamantane) attacks one of the carbonyl groups of the 1,4-dicarbonyl compound (formed in situ from its precursor) to form a hemiaminal intermediate.
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Cyclization: An intramolecular nucleophilic attack by the nitrogen atom on the second carbonyl group leads to the formation of a 2,5-dihydroxytetrahydropyrrole derivative.
-
Dehydration and Aromatization: Subsequent elimination of two water molecules results in the formation of the stable aromatic pyrrole ring.
Caption: Paal-Knorr Synthesis Workflow
Detailed Experimental Protocol (Adapted from a Validated Procedure)
This protocol is adapted from the successful synthesis of 1-(Adamantan-1-yl)-1H-pyrrole and is presented as a robust starting point for optimization.[4]
Materials and Equipment:
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1-Aminoadamantane
-
2,5-Dimethoxytetrahydrofuran
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Iodine (catalyst)
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Microwave reactor
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Standard laboratory glassware
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Solvents for extraction and purification (e.g., diethyl ether, hexane)
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Rotary evaporator
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Thin-layer chromatography (TLC) apparatus
Procedure:
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To a microwave-safe reaction vessel, add 1-aminoadamantane (1.0 mmol), 2,5-dimethoxytetrahydrofuran (1.2 mmol), and a catalytic amount of iodine (5 mol%).
-
Seal the vessel and place it in a microwave reactor.
-
Irradiate the mixture at a suitable temperature (e.g., 100-150 °C) and power (e.g., 100-200 W) for a duration of 5-15 minutes. The reaction progress should be monitored by TLC.
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
Add diethyl ether (10 mL) to the vessel and filter the mixture to remove any insoluble material.
-
The filtrate, containing the crude product, is then concentrated under reduced pressure using a rotary evaporator.
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The crude product can be purified by recrystallization from a suitable solvent system, such as a diethyl ether/hexane mixture, to yield the pure 2-(Adamantan-1-yl)-1H-pyrrole.
Self-Validating System: The progress of the reaction can be reliably monitored by TLC, observing the consumption of the starting materials and the appearance of the product spot. The final product's purity can be assessed by melting point determination and spectroscopic analysis, which should be consistent with the expected data.
Characterization of 2-(Adamantan-1-yl)-1H-pyrrole
Thorough characterization is essential to confirm the identity and purity of the synthesized compound. The following sections detail the expected spectroscopic and physical properties of 2-(Adamantan-1-yl)-1H-pyrrole, with predictions based on data from analogous compounds.
Physical Properties
| Property | Predicted Value | Reference/Rationale |
| Molecular Formula | C₁₄H₁₉N | PubChem CID: 11974410[5] |
| Molecular Weight | 201.31 g/mol | PubChem CID: 11974410[5] |
| Appearance | White to off-white solid | Based on the appearance of 1-(Adamantan-1-yl)-1H-pyrrole (yellow crystals) and other adamantane derivatives.[4] |
| Melting Point | ~70-75 °C | Based on the melting point of 1-(Adamantan-1-yl)-1H-pyrrole (71 °C).[4] |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. The predicted ¹H and ¹³C NMR spectra of 2-(Adamantan-1-yl)-1H-pyrrole are detailed below.
¹H NMR Spectroscopy (Predicted Data)
The ¹H NMR spectrum is expected to show distinct signals for the adamantyl and pyrrole protons.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
| Pyrrole N-H | ~8.0-8.5 | Broad singlet | 1H |
| Pyrrole H-5 | ~6.8-7.0 | Triplet | 1H |
| Pyrrole H-3 | ~6.2-6.4 | Triplet | 1H |
| Pyrrole H-4 | ~6.0-6.2 | Triplet | 1H |
| Adamantyl CH (bridgehead) | ~2.1-2.3 | Multiplet | 3H |
| Adamantyl CH₂ (bridge) | ~1.7-1.9 | Multiplet | 12H |
Causality Behind Predicted Shifts:
-
The N-H proton of the pyrrole ring is expected to be deshielded and appear as a broad singlet.
-
The pyrrole ring protons will appear as multiplets (likely triplets due to coupling with adjacent protons) in the aromatic region, with H-5 being the most downfield due to its proximity to the adamantyl group.
-
The protons of the adamantyl cage will resonate in the aliphatic region, with the bridgehead protons appearing at a lower field than the bridge methylene protons.
¹³C NMR Spectroscopy (Predicted Data)
The proton-decoupled ¹³C NMR spectrum will provide information on the carbon skeleton.
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| Pyrrole C-2 | ~130-135 |
| Pyrrole C-5 | ~118-122 |
| Pyrrole C-3 | ~108-112 |
| Pyrrole C-4 | ~105-109 |
| Adamantyl C (quaternary) | ~35-40 |
| Adamantyl CH (bridgehead) | ~28-32 |
| Adamantyl CH₂ (bridge) | ~36-42 |
Causality Behind Predicted Shifts:
-
The C-2 carbon of the pyrrole ring, directly attached to the adamantyl group, will be the most downfield of the pyrrole carbons.
-
The carbons of the adamantyl group will appear in the aliphatic region, with their chemical shifts being characteristic of the rigid cage structure.
Caption: Experimental Workflow
Mass Spectrometry (MS)
Electron ionization mass spectrometry (EI-MS) is expected to show a prominent molecular ion peak (M⁺) and characteristic fragmentation patterns.
Predicted Mass Spectrum Data:
-
Molecular Ion (M⁺): m/z = 201, corresponding to the molecular weight of C₁₄H₁₉N.
-
Major Fragment: m/z = 135, corresponding to the adamantyl cation [C₁₀H₁₅]⁺, which is a very stable carbocation and a characteristic fragment in the mass spectra of adamantane derivatives.
-
Other Fragments: Loss of the adamantyl group from the molecular ion would lead to a fragment at m/z = 66, corresponding to the pyrrole radical cation.
Infrared (IR) Spectroscopy
The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.
Predicted IR Data:
-
N-H Stretch: A sharp to moderately broad absorption band around 3400-3300 cm⁻¹, characteristic of the pyrrole N-H bond.
-
C-H Stretch (Aromatic): Weak to medium bands above 3000 cm⁻¹.
-
C-H Stretch (Aliphatic): Strong bands in the region of 2950-2850 cm⁻¹, corresponding to the C-H bonds of the adamantyl group.
-
C=C Stretch (Aromatic): Medium to weak absorptions in the 1600-1450 cm⁻¹ region.
Applications and Future Perspectives
The unique structural features of 2-(Adamantan-1-yl)-1H-pyrrole make it a highly attractive candidate for various applications, particularly in drug discovery. The adamantane moiety can serve as a lipophilic anchor, enhancing the binding of the molecule to hydrophobic pockets in target proteins. The pyrrole ring provides a platform for further functionalization, allowing for the introduction of additional pharmacophoric groups to optimize biological activity.
Potential therapeutic areas for derivatives of this compound include:
-
Antiviral agents: Adamantane derivatives, such as amantadine, have a history of use as antiviral drugs.
-
Anticancer agents: The pyrrole scaffold is present in several anticancer drugs, and the addition of an adamantyl group could lead to novel mechanisms of action.
-
Central Nervous System (CNS) disorders: The lipophilicity of the adamantane group can facilitate crossing the blood-brain barrier, making this scaffold suitable for targeting CNS diseases.
Conclusion
This technical guide has provided a comprehensive framework for the synthesis and characterization of 2-(Adamantan-1-yl)-1H-pyrrole. By leveraging the well-established Paal-Knorr synthesis and drawing upon validated experimental data from a closely related isomer, we have outlined a reliable synthetic strategy and a detailed characterization profile. The predicted spectroscopic and physical data serve as a valuable reference for researchers aiming to prepare and study this promising molecule. The strategic combination of the adamantane and pyrrole scaffolds in 2-(Adamantan-1-yl)-1H-pyrrole holds significant potential for the development of novel therapeutic agents and advanced materials.
References
-
Bandyopadhyay, D., Mukherjee, S., & Banik, B. K. (2007). An Expeditious Synthesis of N-substituted Pyrroles via Microwave-Induced Iodine-Catalyzed Reactions under Solventless Conditions. Molecules, 12(3), 515-521. [Link]
-
Paal–Knorr synthesis. In Wikipedia. Retrieved December 10, 2023, from [Link]
-
2-[(1H-Pyrrol-2-yl)methyl]-1H-pyrrole. (n.d.). National Center for Biotechnology Information. PubChem Compound Database. Retrieved from [https://pubchem.ncbi.nlm.nih.gov/compound/2-(1H-Pyrrol-2-yl_methyl]-1H-pyrrole]([Link]
-
Papanastasiou, I., Foscolos, G. B., & Tsotinis, A. (2008). An Intriguing, Regioselective Synthesis of Novel 2-(1-Adamantylmethyl)tetrahydropyridines. Letters in Organic Chemistry, 5(1), 57-59. [Link]
-
2-(Adamantan-1-yl)-1H-pyrrole. (n.d.). National Center for Biotechnology Information. PubChem Compound Database. Retrieved from [Link]
-
Paal-Knorr Pyrrole Synthesis. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
-
Clauson–Kaas pyrrole synthesis using diverse catalysts: a transition from conventional to greener approach. (2023). RSC Advances, 13(28), 19349-19371. [Link]
-
Adamantane, 2-(1-pyrrolyl). (n.d.). NIST Mass Spectrometry Data Center. Retrieved from [Link]
-
Pyrrole Compounds from the Two-Step One-Pot Conversion of 2,5-Dimethylfuran for Elastomer Composites with Low Dissipation of Energy. (2024). Polymers, 16(4), 513. [Link]
-
Patil, S. D., et al. (2014). Synthesis and characterization of pyrrole 2, 5-dione derivatives. International Journal of ChemTech Research, 6(7), 3624-3628. [Link]
-
Irreversible Protein Labeling by Paal–Knorr Conjugation. (2014). Bioconjugate Chemistry, 25(11), 1973-1976. [Link]
-
Pyrrole. (n.d.). NIST Mass Spectrometry Data Center. Retrieved from [Link]
-
Duddeck, H., & Hollowood, F. (1979). 13C NMR spectra of adamantane derivatives. Tetrahedron, 35(18), 2211-2215. [Link]
-
Balci, M. (2005). Basic 1H- and 13C-NMR Spectroscopy. Elsevier. [Link]
-
Synthesis of 1-(adamantan-1-yl)propan-1,2-diamine and chiral ligands based thereon. (2018). Russian Chemical Bulletin, 67(11), 2110-2118. [Link]
-
How to Read and Interpret 1H-NMR and 13C-NMR Spectrums. (2022). Journal of Physics: Conference Series, 2309, 012028. [Link]
-
2-[(1H-Pyrrol-2-yl)methyl]-1H-pyrrole. (2011). Acta Crystallographica Section E: Structure Reports Online, 67(Pt 12), o3198. [Link]
Sources
- 1. Pyrrole synthesis [organic-chemistry.org]
- 2. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. An Expeditious Synthesis of N-substituted Pyrroles via Microwave-Induced Iodine-Catalyzed Reactions under Solventless Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 2-(Adamantan-1-yl)-1H-pyrrole | C14H19N | CID 11974410 - PubChem [pubchem.ncbi.nlm.nih.gov]
